REACTION_CXSMILES
|
[C:1]([O:5][C:6](=[O:16])[NH:7][C:8]1[CH:13]=[C:12]([CH2:14]O)[CH:11]=[CH:10][N:9]=1)([CH3:4])([CH3:3])[CH3:2].O=S(Cl)[Cl:19]>C(Cl)Cl>[C:1]([O:5][C:6](=[O:16])[NH:7][C:8]1[CH:13]=[C:12]([CH2:14][Cl:19])[CH:11]=[CH:10][N:9]=1)([CH3:4])([CH3:3])[CH3:2]
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Name
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|
Quantity
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600 mg
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Type
|
reactant
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Smiles
|
C(C)(C)(C)OC(NC1=NC=CC(=C1)CO)=O
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Name
|
|
Quantity
|
3 mL
|
Type
|
reactant
|
Smiles
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O=S(Cl)Cl
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Name
|
|
Quantity
|
5 mL
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Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
CUSTOM
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Details
|
The solvent was removed
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Name
|
|
Type
|
product
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Smiles
|
C(C)(C)(C)OC(NC1=NC=CC(=C1)CCl)=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |